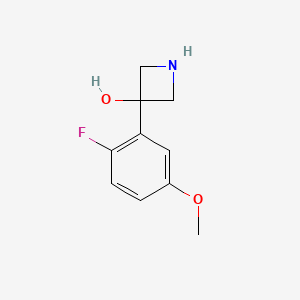

3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol

Description

Significance of Azetidine (B1206935) Rings in Contemporary Medicinal Chemistry and Chemical Biology

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its significance lies in its unique combination of properties. The inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than its five-membered pyrrolidine (B122466) counterpart, yet it is significantly more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.org This balance of stability and reactivity allows for versatile chemical modifications.

From a pharmacological perspective, the azetidine motif is valued for its ability to impart favorable physicochemical properties to drug candidates. Its small, rigid structure can serve as a non-classical bioisostere for other common chemical groups, helping to optimize parameters such as solubility, lipophilicity, and metabolic stability. The presence of the nitrogen atom provides a handle for introducing polarity and a site for hydrogen bonding, which can be crucial for target engagement.

The utility of the azetidine scaffold is evidenced by its presence in a number of approved drugs and clinical candidates. Examples include azelnidipine, a calcium channel blocker used for hypertension, and cobimetinib, an inhibitor of mitogen-activated protein kinase used in cancer therapy. rsc.org The diverse pharmacological activities associated with azetidine-containing compounds, ranging from antibacterial to anticancer and antiviral, underscore the broad applicability of this chemical scaffold in addressing a wide array of therapeutic challenges. smolecule.com

Strategic Importance of 3-Substituted Azetidine Architectures in Drug Design

Within the broader class of azetidine derivatives, 3-substituted architectures are of particular strategic importance in drug design. The substitution at the 3-position allows for the introduction of a wide variety of functional groups that can be directed into three-dimensional space to interact with biological targets. This provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profile of a lead compound.

The synthesis of 3-substituted azetidines has been an area of active research, with numerous methods developed to access these valuable building blocks. colab.wsresearchgate.net For instance, the addition of Grignard reagents to N-protected azetidin-3-ones is a common strategy to install aryl or alkyl groups at the 3-position, leading to the formation of 3-substituted azetidin-3-ols. acs.org The resulting tertiary alcohol can serve as a key intermediate for further functionalization.

The 3-position of the azetidine ring can be functionalized with a diverse array of substituents, including aryl, heteroaryl, alkyl, and various functional groups, leading to compounds with a broad spectrum of biological activities. For example, novel 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors for the potential treatment of depression. nih.gov The ability to readily modify the substituent at the 3-position makes this a highly attractive scaffold for structure-activity relationship (SAR) studies during the drug discovery process.

Overview of Functionalized Azetidine Derivatives: Fluoro- and Methoxy-Substituted Analogues

The incorporation of fluorine and methoxy (B1213986) groups into drug candidates is a well-established strategy in medicinal chemistry to modulate their properties. Fluorine, being the most electronegative element, can have profound effects on the electronic properties, pKa, and metabolic stability of a molecule. The substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the half-life of a drug. Furthermore, the introduction of a fluorine atom can alter the conformation of a molecule and enhance its binding affinity to a target protein.

The combination of a fluoro and a methoxy group on a phenyl ring attached to an azetidine scaffold, as seen in 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol, represents a deliberate design choice to leverage the beneficial properties of these functional groups. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can create a unique electronic environment on the aromatic ring, which can in turn influence the compound's reactivity and biological activity. While specific research on this compound is limited in publicly available literature, the strategic incorporation of these functional groups suggests its potential as a valuable building block in the synthesis of more complex molecules with tailored pharmacological profiles.

Chemical Profile of this compound

While detailed experimental data on this compound is not extensively reported in peer-reviewed journals, its basic chemical properties can be compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 1388055-12-6 |

| Molecular Formula | C₁₀H₁₂FNO₂ |

| Molecular Weight | 197.21 g/mol |

| MDL Number | MFCD22563105 |

| SMILES Code | OC1(C2=CC(OC)=CC=C2F)CNC1 |

Data sourced from BLDpharm. bldpharm.com

General Synthetic Strategies for Azetidin-3-ol (B1332694) Core Structures

The inherent ring strain of the azetidine core, estimated to be around 25.2 kcal/mol, presents considerable challenges to its synthesis. clockss.org However, a variety of strategies have been developed to construct the azetidin-3-ol framework, generally involving either the formation of the azetidine ring from an acyclic precursor followed by functionalization, or the direct cyclization to a pre-functionalized intermediate.

Ring Closure Reactions for Azetidine Formation

The formation of the azetidine ring is most commonly achieved through intramolecular cyclization reactions that form a C-N bond. clockss.org These reactions typically involve precursors containing a nitrogen nucleophile and a carbon atom with a suitable leaving group in a 1,3-relationship.

Key cyclization strategies include:

Intramolecular Nucleophilic Substitution: This is a foundational method where γ-amino alcohols or γ-haloamines undergo cyclization. nih.gov The hydroxyl group of a γ-amino alcohol can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the internal amine to form the four-membered ring. nih.gov

From Epoxy Amines: Lanthanide(III) triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.gov This method is notable for its high yields and tolerance of various functional groups. nih.gov

Photochemical Cyclization: The Norrish-Yang cyclization offers a photochemical route to azetidinols. beilstein-journals.orguni-mainz.de This reaction proceeds via a 1,5-hydrogen abstraction from an α-aminoacetophenone precursor, leading to a 1,4-biradical intermediate that subsequently closes to form the azetidine ring. beilstein-journals.orguni-mainz.de

[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an imine and an alkene, is an efficient pathway to functionalized azetidines. researchgate.net

Table 1: Selected Ring Closure Reactions for Azetidine Synthesis

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| γ-Amino alcohol | 1. MsCl, Et3N; 2. Base | Substituted Azetidine | nih.gov |

| cis-3,4-Epoxy amine | La(OTf)3 (catalyst) | Substituted Azetidine | nih.gov |

| α-Aminoacetophenone | hv (light irradiation) | Azetidin-3-ol | beilstein-journals.org |

| Imine + Alkene | hv (light irradiation) | Substituted Azetidine | researchgate.net |

Post-Cyclization Functionalization of Azetidine Rings

Once the azetidine ring is formed, various methods can be employed to introduce or modify functional groups. To obtain the azetidin-3-ol moiety, a common precursor is azetidin-3-one.

Reduction of Azetidin-3-ones: Azetidin-3-ones can be readily reduced to the corresponding azetidin-3-ols using standard reducing agents like sodium borohydride. rsc.org The synthesis of azetidin-3-ones themselves can be achieved through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

Functionalization via Strain-Release: The high ring strain of azetidines can be harnessed for functionalization. rsc.org For instance, azabicyclo[1.1.0]butanes can undergo strain-release reactions with various partners to introduce functionality at the 3-position, which can then be converted to a hydroxyl group. nih.govresearchgate.net

Aza-Michael Addition: Functionalized 3-substituted azetidines can be prepared via an aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.gov The resulting ester group can be a handle for further conversion to the desired alcohol.

Late-stage Modification: The 3-aminoazetidine (3-AAz) subunit can be used as a versatile handle for post-cyclization modifications. nih.govresearchgate.net While this provides a 3-amino group, it highlights the principle of modifying the 3-position after the ring is formed.

Targeted Synthesis of Fluorinated Azetidine Scaffolds

The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Synthesizing fluorinated azetidines can be achieved by using fluorinated starting materials or by introducing fluorine onto the azetidine scaffold at a later stage.

Introduction of Fluorine Atoms via Electrophilic and Nucleophilic Fluorination

Both electrophilic and nucleophilic fluorination methods are employed in the synthesis of organofluorine compounds and can be applied to azetidine synthesis. alfa-chemistry.comwikipedia.org

Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a nucleophilic fluoride source (F⁻), such as potassium fluoride or tetrabutylammonium fluoride (TBAF). nih.govsigmaaldrich.com For example, the ring-opening of activated azetidinium salts with a fluoride nucleophile can produce γ-fluoroamines. nih.gov While this is a ring-opening reaction, it demonstrates the principle of nucleophilic fluoride attack on an azetidine-derived substrate.

Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine ("F⁺") to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring. wikipedia.orgsigmaaldrich.com Common reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org This strategy is particularly useful for late-stage fluorination. alfa-chemistry.com An electrophilic fluorination-nucleophilic addition reaction mediated by Selectfluor on glycals has been studied, which leads to selective fluorination with concomitant nucleophilic addition, a process that could be adapted for azetidine precursors. nih.gov

Table 2: Comparison of Fluorination Methods

| Method | Fluorine Source | Typical Reagents | Mechanism |

|---|---|---|---|

| Nucleophilic | F⁻ (Fluoride ion) | KF, CsF, TBAF | Sₙ2 substitution or addition |

| Electrophilic | "F⁺" (Electrophilic fluorine) | NFSI, Selectfluor® | Attack of a carbon nucleophile on the reagent |

Synthetic Routes for Trifluoromethylated Azetidines (Contextual Relevance)

While the target compound contains a single fluorine atom, the synthesis of trifluoromethylated (CF₃) azetidines provides relevant insights into the synthesis of fluorinated scaffolds. The strong electron-withdrawing nature of the CF₃ group often requires specific synthetic considerations.

A common strategy involves using building blocks that already contain the trifluoromethyl group. For example, a convenient synthesis of 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate. nih.gov The synthesis proceeds through a sequence of imination, hydride reduction, chlorination, and finally, a base-induced ring closure to form the azetidine. nih.gov Another approach involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can yield diversely substituted 2-(trifluoromethyl)azetidines, including azetidin-3-ols. nih.govresearchgate.net The Malcolmson lab has also demonstrated a route to α-trifluoromethyl amines using gem-difluoroazadienes as building blocks. duke.edu

Methodologies for Methoxy-Substituted Azetidine Derivatives

The methoxy substituent on the phenyl ring of the target compound is typically incorporated from the start of the synthesis by using a methoxy-substituted precursor.

For instance, the synthesis of methoxy-substituted azetidine derivatives has been demonstrated through various routes. In one study, the Horner–Wadsworth–Emmons reaction of 1-Boc-3-azetidinone followed by aza-Michael addition with various heterocycles was used to create 3-substituted azetidines. nih.gov When using methoxy-substituted phenylpyrazoles in this sequence, the methoxy group's effect on the NMR chemical shifts of the aromatic protons was noted, confirming its incorporation. researchgate.net Another approach described the unexpected synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines via a rare aziridine to azetidine rearrangement, showcasing a method to directly install a methoxy group onto the azetidine ring itself. researchgate.net

The synthesis of the specific target, this compound, would likely involve the reaction of an appropriately protected azetidin-3-one with a 2-fluoro-5-methoxyphenyl organometallic reagent (e.g., a Grignard or organolithium reagent). This would form the C-C bond and install both the aryl group and the hydroxyl group at the 3-position in a single step, followed by deprotection.

An exploration into the synthesis of this compound and its related analogues reveals a landscape rich with sophisticated chemical strategies. The construction of the chiral azetidine core and the subsequent modification of the phenyl azetidinol system are critical aspects of accessing these valuable compounds. This article delves into the stereoselective synthetic methodologies for creating chiral azetidine derivatives and the advanced organic transformations employed for their structural elaboration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C10H12FNO2/c1-14-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |

InChI Key |

APABRVHKBCOSCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2(CNC2)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structural Impact Studies of 3 2 Fluoro 5 Methoxyphenyl Azetidin 3 Ol Analogues

Conformational and Stereochemical Aspects of the Azetidine (B1206935) Ring System and its Influence on Molecular Recognition

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate torsional strain. rsc.org This puckering results in its substituents occupying pseudo-axial and pseudo-equatorial positions, which significantly influences the molecule's three-dimensional shape. The conformational constraints imposed by the azetidine ring are crucial for molecular recognition, as they pre-organize the attached pharmacophoric groups into specific spatial orientations for optimal interaction with a protein's binding site. nih.govnih.gov

For a 3-substituted azetidine like 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol, the bulky aryl group and the hydroxyl group are positioned at C3. The relative orientation of these groups is dictated by the ring's pucker. Computational studies on similar structures have shown that peptides containing azetidine residues are conformationally more restricted than those with five-membered proline rings. nih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The defined stereochemistry at C3 is paramount, as the precise positioning of the hydroxyl and aryl groups determines their ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, within a binding pocket.

Role of Fluoro-Substitution in Modulating Molecular Properties and Interactions

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. researchgate.net In the context of this compound, the ortho-fluorine substituent on the phenyl ring has profound effects on the molecule's characteristics.

Electronic Effects of Fluorine on Reactivity and Basicity

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. When attached to the phenyl ring, it lowers the electron density of the aromatic system. This electronic perturbation influences the basicity of the azetidine nitrogen. The electron withdrawal through the sigma framework reduces the pKa of the nitrogen atom, making it less basic. This modulation of basicity is critical, as it affects the molecule's ionization state at physiological pH, which in turn impacts its solubility, cell permeability, and ability to form ionic interactions with acidic residues (e.g., aspartate or glutamate) in a target protein.

Stereoelectronic and Inductive Effects of Fluorine on Pharmacological Profiles

Beyond simple inductive effects, fluorine engages in more subtle stereoelectronic interactions. The highly polarized carbon-fluorine (C-F) bond can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or multipolar interactions with the protein backbone or polar side chains. researchgate.net

Furthermore, the presence of an ortho-fluoro substituent can influence the preferred conformation of the phenyl ring relative to the azetidine ring. This is due to a combination of steric and electronic effects, potentially favoring a specific torsional angle that presents the other substituents in an optimal geometry for binding. In some systems, a favorable interaction between the C-F dipole and a positively charged nitrogen atom (the "charge-dipole effect") can influence the ring pucker of the azetidine itself, further rigidifying the molecule into a bioactive conformation. researchgate.net

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Pharmacological Implication |

|---|---|---|

| Basicity (pKa) | Decreases the pKa of the azetidine nitrogen via induction. | Alters ionization at physiological pH, affecting solubility and target interactions. |

| Conformation | Can favor specific ring puckers or torsional angles via stereoelectronic effects (e.g., charge-dipole interactions). | Pre-organizes the molecule for optimal binding, reducing entropic penalty. |

| Binding Interactions | The C-F bond can act as a hydrogen bond acceptor and participate in dipole interactions. | Introduces new, favorable interactions within the binding site. |

| Metabolic Stability | Blocks potential sites of oxidative metabolism on the aromatic ring. | Increases the half-life of the compound in vivo. |

Influence of Methoxy-Substitution on Binding and Biological Response

The methoxy (B1213986) (-OCH₃) group at the 5-position of the phenyl ring also plays a significant role in modulating the molecule's interaction with its biological target. The oxygen atom of the methoxy group is a potent hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors like the amide protons of a protein backbone or the side chains of residues such as asparagine or glutamine.

Significance of the C3-Hydroxyl Group in Azetidin-3-ol (B1332694) Derivatives

The hydroxyl (-OH) group at the C3 position of the azetidine ring is arguably one of the most critical functional groups for biological activity in azetidin-3-ol derivatives. This group is a versatile hydrogen bond participant, capable of acting as both a hydrogen bond donor (via its proton) and a hydrogen bond acceptor (via its lone pairs of electrons).

This dual capability allows it to form strong and highly directional interactions with polar residues in a receptor's active site, often serving as an anchor that locks the molecule into a specific orientation. The removal or replacement of this hydroxyl group in many bioactive compounds often leads to a dramatic loss of potency, underscoring its importance. The rigid azetidine scaffold precisely positions this hydroxyl group in 3D space, enhancing its ability to engage with a specific region of the binding site.

Positional Isomerism and Substituent Effects on Bioactivity Profiles

The specific placement of the fluoro and methoxy substituents on the phenyl ring is crucial for bioactivity. Moving these groups to different positions (positional isomerism) can drastically alter the molecule's electronic profile, steric shape, and ability to interact with a target.

For instance, moving the fluorine from the ortho (2-) position to the meta (3-) or para (4-) position would change its inductive and potential resonance effects relative to the point of attachment to the azetidine ring. An ortho-fluoro group can directly influence the torsional angle of the phenyl ring, while a para-fluoro group cannot. Similarly, the hydrogen-bonding vector of a methoxy group at the meta (5-) position is different from that of an ortho or para methoxy group.

Structure-activity relationship (SAR) studies on related scaffolds often reveal that only a specific substitution pattern leads to optimal activity. The data below illustrates a hypothetical SAR for analogues, demonstrating how positional changes and substituent modifications could impact biological potency, measured as the half-maximal inhibitory concentration (IC₅₀).

Table 2: Hypothetical SAR of Phenylazetidin-3-ol Analogues

| Compound | Phenyl Substitution | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|

| 1 (Lead) | 2-Fluoro, 5-Methoxy | 10 | Optimal balance of electronics, sterics, and H-bonding. |

| 2 | 3-Fluoro, 5-Methoxy | 50 | Loss of ortho-fluoro conformational constraint. |

| 3 | 2-Fluoro, 4-Methoxy | 85 | Altered H-bond acceptor vector of the methoxy group. |

| 4 | 5-Methoxy (no Fluorine) | 200 | Loss of beneficial electronic and binding contributions from fluorine. |

| 5 | 2-Fluoro (no Methoxy) | 150 | Loss of key hydrogen bond accepting interaction from the methoxy group. |

| 6 | 2-Chloro, 5-Methoxy | 25 | Larger chloro substituent may offer different steric/hydrophobic interactions. |

Computational Chemistry and Theoretical Modeling of 3 2 Fluoro 5 Methoxyphenyl Azetidin 3 Ol

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. wikipedia.org This method is crucial for understanding the binding mechanism at an atomic level and is a cornerstone of structure-based drug design. nih.gov For 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol, docking studies can identify potential protein targets and elucidate the key interactions that govern its binding affinity.

To predict how this compound interacts with a protein, a molecular docking simulation would be performed against the three-dimensional crystal structure of a target receptor. The process involves sampling a multitude of possible conformations and orientations (poses) of the ligand within the protein's binding site. nih.gov Each pose is then evaluated by a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode. h-its.org

For this compound, key interactions are expected to involve the functional groups present:

Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (-NH) of the azetidine (B1206935) ring are potent hydrogen bond donors and acceptors.

Aromatic Interactions: The fluoro-methoxyphenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor or participate in other electrostatic interactions.

The predicted binding affinity, often expressed as a docking score or in units of kcal/mol, provides a quantitative estimate of the ligand's potency. Molecular dynamics simulations can further refine these docked poses, providing a view of the complex's stability and conformational changes over time in a simulated physiological environment.

Table 1: Predicted Binding Affinity and Key Interactions of this compound with a Hypothetical Kinase Target

This interactive table shows the hypothetical results from a molecular docking study, detailing the predicted binding energy and the specific amino acid residues involved in key interactions within the active site of a protein kinase.

| Parameter | Predicted Value/Interaction | Interacting Residue (Example) | Interaction Type |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - | - |

| Hydrogen Bonds | Azetidine -OH | Asp-145 (backbone C=O) | H-bond Donor |

| Azetidine -NH | Glu-85 (side chain C=O) | H-bond Donor | |

| Aromatic Interaction | Phenyl Ring | Phe-80 | π-π Stacking |

| Hydrophobic Interaction | Methoxy (B1213986) Group (-OCH₃) | Val-35, Leu-132 | van der Waals |

| Halogen Interaction | Fluorine Atom | Lys-22 (side chain -NH₃⁺) | Electrostatic (F···H-N) |

Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or energy decomposition analysis can be applied to molecular dynamics trajectories to quantify these contributions. acs.org For this compound, such an analysis would likely reveal that hydrogen bonds formed by the azetidin-3-ol (B1332694) core provide a significant favorable enthalpic contribution, while interactions involving the fluoromethoxyphenyl group contribute through a combination of van der Waals and electrostatic forces. researchgate.net

Table 2: Illustrative Energy Decomposition for the Binding of this compound

| Energy Component | Predicted Contribution (kcal/mol) | Primary Contributing Moiety |

|---|---|---|

| Van der Waals Energy | -15.2 | Fluoro-methoxyphenyl ring |

| Electrostatic Energy | -12.8 | Azetidin-3-ol moiety, Fluorine atom |

| Polar Solvation Energy | +16.5 | Overall molecule |

| Non-polar Solvation Energy | -3.0 | Overall molecule |

| Binding Enthalpy (ΔH) | -14.5 | - |

| Entropic Penalty (-TΔS) | +6.0 | - |

| Binding Free Energy (ΔG) | -8.5 | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. nih.gov These methods are used to determine molecular geometries, conformational energies, and various electronic properties that govern reactivity and spectroscopic signatures. rowansci.comacs.org

The three-dimensional shape (conformation) of a molecule is critical to its ability to bind to a biological target. For this compound, conformational flexibility exists around the bond connecting the azetidine and phenyl rings. DFT calculations can be used to perform a systematic scan of this rotational landscape to identify low-energy, stable conformers. nih.gov

The presence of the fluorine atom is expected to significantly influence conformational preference due to stereoelectronic effects, such as hyperconjugation or dipole-dipole interactions. acs.orgrsc.org Computational analysis reveals the relative energies of different conformers, providing insight into the most likely shape of the molecule in solution. This information is vital for selecting the correct starting conformation for docking studies.

Table 3: Predicted Relative Energies of Stable Conformers of this compound

This table displays the results of a hypothetical DFT conformational analysis, showing the relative free energies of different rotational isomers (rotamers) of the molecule.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Free Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 85° | 0.00 | 75.1 |

| 2 | -90° | 0.85 | 15.6 |

| 3 | 175° | 1.50 | 5.5 |

| 4 | 0° | 2.10 | 3.8 |

Quantum chemical calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. q-chem.commdpi.com These predictions serve two primary purposes: they can aid in the structural confirmation of a newly synthesized compound by comparing calculated spectra to experimental data, and they can help interpret experimental findings. nih.govyoutube.com For instance, predicted ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment, providing a valuable probe of the molecule's conformation and intermolecular interactions.

Table 4: Predicted Spectroscopic Data for this compound

This table provides hypothetical NMR and IR spectroscopic data as would be predicted by DFT calculations, which can be used to aid in experimental characterization.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 3.8 - 4.2 | Azetidine CH₂ |

| Chemical Shift (ppm) | 3.9 | Methoxy -OCH₃ | |

| Chemical Shift (ppm) | 6.8 - 7.2 | Aromatic CH | |

| ¹³C NMR | Chemical Shift (ppm) | 60 - 65 | Azetidine C-OH |

| Chemical Shift (ppm) | 155 - 160 (d, JCF ≈ 245 Hz) | Aromatic C-F | |

| ¹⁹F NMR | Chemical Shift (ppm) | -115 | Aromatic C-F |

| IR | Frequency (cm⁻¹) | 3350 | O-H stretch |

| Frequency (cm⁻¹) | 1250 | C-F stretch |

In Silico Profiling of Pharmacokinetic-Relevant Parameters (e.g., pKa, Lipophilicity)

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. researchgate.net Numerous computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict these properties from the molecular structure alone. numberanalytics.comtechnologynetworks.com

For this compound, key parameters include its acidity/basicity (pKa), lipophilicity (logP), aqueous solubility (logS), and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net The pKa is particularly important as it determines the molecule's charge state at physiological pH, which influences its solubility, permeability, and target binding. springernature.com The azetidine nitrogen is expected to be basic. Lipophilicity, a measure of how well the compound partitions between an oily and an aqueous phase, is a key determinant of membrane permeability and plasma protein binding. chemaxon.com The presence of the fluorine and methoxy groups will modulate the lipophilicity of the parent scaffold.

Table 5: Predicted Pharmacokinetic and Physicochemical Properties (ADME)

This table summarizes key ADME-related properties for the compound, predicted using various in silico models to assess its drug-like potential.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 197.21 g/mol | Complies with Lipinski's Rule of 5 (<500) |

| pKa (Basic) | 8.8 | Indicates significant protonation at physiological pH |

| Lipophilicity (logP) | 1.75 | Optimal range for oral bioavailability |

| Aqueous Solubility (logS) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | High (>90%) | Good potential for oral absorption |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Low risk of active efflux from cells |

Advanced Analytical and Spectroscopic Characterization of 3 2 Fluoro 5 Methoxyphenyl Azetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

To confirm the molecular structure of 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol, a suite of NMR experiments would be necessary.

¹H NMR, ¹³C NMR, ¹⁵N NMR, and ¹⁹F NMR Spectroscopic Analysis

¹H NMR: This would determine the number of different types of protons and their integrations would reveal the relative number of protons of each type. The chemical shifts would indicate the electronic environment of the protons, and spin-spin coupling patterns would help establish the connectivity of the atoms.

¹³C NMR: This analysis would provide information on the number of non-equivalent carbons and their electronic environments.

¹⁵N NMR: This would be used to analyze the nitrogen atom in the azetidine (B1206935) ring, providing information about its chemical environment.

¹⁹F NMR: This spectrum would show signals for the fluorine atom, and its coupling with neighboring protons and carbons would be crucial for confirming its position on the phenyl ring.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would be used to identify long-range couplings between protons and carbons, helping to piece together the carbon skeleton and confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about which atoms are close to each other in space, which is useful for confirming the three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be essential for determining the molecular weight and for getting further structural information from the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent ion, which allows for the determination of the elemental formula of the compound with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be a valuable tool for assessing the purity of the compound and for obtaining its mass spectrum. The retention time from the liquid chromatography component would also be a useful characteristic of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the functional groups present in the molecule. Key absorptions would be expected for the O-H stretch of the alcohol, the C-N stretch of the azetidine ring, C-O stretching for the methoxy (B1213986) group, and bands characteristic of the substituted benzene ring.

Without experimental data, the creation of data tables and a detailed discussion of research findings for this compound is not possible.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a crucial step in its characterization. This technique would provide unequivocal proof of its molecular structure, including the conformation of the azetidine ring and the spatial relationship between the fluoromethoxyphenyl substituent and the hydroxyl group.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields critical information such as bond lengths, bond angles, and torsion angles, offering insights into the molecule's steric and electronic properties in the solid state. Furthermore, the crystal packing arrangement, which reveals intermolecular interactions like hydrogen bonding, can be elucidated. For instance, the hydroxyl group of the azetidine ring would be expected to participate in hydrogen bonding, influencing the crystal lattice.

A hypothetical data table for the crystallographic analysis of this compound is presented below. It is important to note that this data is representative and not based on actual experimental findings.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

| R-factor | 0.045 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be routinely used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for its preparative-scale purification. A typical HPLC analysis for this compound would likely employ a reversed-phase method.

In this setup, the stationary phase would be a nonpolar material, such as a C18-modified silica gel, and the mobile phase would be a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under a specific set of conditions and can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.

A hypothetical HPLC method for this compound is outlined in the table below.

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 7.8 minutes |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

The stationary phase is typically a thin layer of silica gel or alumina coated on a plate of glass, plastic, or aluminum foil. A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

The result is a separation of the components, which can be visualized under UV light if the compounds are UV-active, or by staining with a chemical reagent. The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

A hypothetical TLC system for this compound is described below.

| Parameter | Hypothetical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | 1:1 Ethyl Acetate/Hexanes |

| Visualization | UV light (254 nm) and Potassium Permanganate Stain |

| R_f Value | 0.45 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Fluoro-5-methoxyphenyl)azetidin-3-ol, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves cyclization of precursors via intramolecular nucleophilic attack. For example, azetidin-3-ol derivatives can form through deprotonation of an alcohol followed by nucleophilic ring closure, as observed in epoxy polymer deconstruction studies . Key intermediates include substituted benzyl or phenylacetonitrile derivatives (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile), which are functionalized before cyclization . Purification often employs chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry.

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve the azetidine ring protons (e.g., δ 3.5–4.5 ppm for N-CH groups) and fluorophenyl substituents. F NMR confirms fluorine positioning .

- X-ray Crystallography : Provides absolute stereochemistry, critical for assessing biological activity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFNO) and isotopic patterns .

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

- Methodological Answer :

- Neuroprotection Assays : Use SH-SY5Y neuronal cells or primary cortical neurons to evaluate protection against oxidative stress (e.g., HO or Aβ-induced toxicity), as seen in neuroprotective azetidin-3-ol derivatives .

- Enzyme Inhibition Studies : Screen against targets like GPR40 (e.g., insulin secretion assays in β-cells) due to structural similarity to fluorophenyl-containing agonists .

- Binding Affinity Tests : Radioligand displacement assays for receptors implicated in neurological diseases (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers address contradictions in mechanistic pathways observed during the synthesis of azetidin-3-ol derivatives?

- Methodological Answer : Contradictions, such as unexpected reactivity in amine-containing substrates (e.g., lack of reactivity in protected secondary amines), suggest competing pathways. To resolve:

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates.

- Computational Modeling : Use DFT calculations to compare activation energies of proposed mechanisms (e.g., nucleophilic attack vs. alternative ring-opening pathways) .

- Isotopic Labeling : Track oxygen/nitrogen sources (e.g., O-labeled water) to confirm pathway dominance .

Q. What strategies are effective in optimizing the stereochemical outcome of azetidin-3-ol derivatives to enhance biological activity?

- Methodological Answer :

- Chiral Auxiliaries : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclization to control ring stereochemistry .

- Dynamic Kinetic Resolution : Use racemization-prone intermediates to favor a single enantiomer under specific conditions (e.g., basic media).

- Structure-Activity Relationship (SAR) Studies : Compare enantiomers in neuroprotection assays; e.g., T-817MA’s neurotrophic activity depends on stereochemical integrity .

Q. How does the fluorophenyl substitution influence the compound’s interaction with biological targets such as GPR40?

- Methodological Answer : The 2-fluoro-5-methoxy group enhances:

- Lipophilicity : Improves membrane permeability (calculated logP ~2.5) .

- Electrostatic Interactions : Fluorine’s electronegativity stabilizes hydrogen bonds with receptor residues (e.g., Arg211 in GPR40) .

- Metabolic Stability : Methoxy groups reduce oxidative metabolism, prolonging half-life in vitro . Validate via mutagenesis studies (e.g., alanine scanning of GPR40) and molecular docking simulations.

Q. What computational approaches can predict the binding affinity of azetidin-3-ol derivatives with neurological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., NMDA or AMPA receptors) to assess stability and binding modes .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorophenyl vs. non-fluorinated analogs to pinpoint substituent effects .

- Pharmacophore Modeling : Identify critical features (e.g., hydroxyl group for H-bonding, fluorine for hydrophobic contacts) using tools like Schrödinger’s Phase .

Data Management and Stability Considerations

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at 0–6°C to prevent degradation, as recommended for structurally similar azetidine derivatives .

- Moisture Control : Use desiccants in sealed containers; azetidin-3-ols are prone to hydrolysis under humid conditions .

- Light Protection : Amber vials prevent photodegradation of the fluorophenyl moiety . Regularly assess purity via HPLC (e.g., C18 column, acetonitrile/water gradient).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.